molecular formula C11H9F3N2O2 B11857344 Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate CAS No. 1053656-54-4

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

Cat. No.: B11857344
CAS No.: 1053656-54-4
M. Wt: 258.20 g/mol
InChI Key: ZWOVPMUDIDRACQ-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is a heterocyclic compound featuring an indazole core substituted with a trifluoromethyl (-CF₃) group at the 6-position and an ethyl ester (-COOEt) at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety provides a handle for further chemical modifications . Its molecular formula is C₁₁H₉F₃N₂O₂, and it is registered under multiple CAS numbers, including 887576-98-9 and 51941-85-6 .

Properties

CAS No.

1053656-54-4

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-7-4-3-6(11(12,13)14)5-8(7)15-16-9/h3-5H,2H2,1H3,(H,15,16)

InChI Key

ZWOVPMUDIDRACQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The indazole core is typically constructed via cyclocondensation reactions. A common approach involves reacting substituted phenylhydrazines with β-keto esters. For example, 1-ethyl-1H-indazole-3-carboxylate can be synthesized by treating N-ethyl indazolic acid with ethanol and sulfuric acid under reflux conditions. This method achieves an 82% yield after neutralization and purification via ethyl acetate extraction.

Key Reaction Conditions :

  • Reactants : N-Ethyl indazolic acid, ethanol, sulfuric acid.

  • Temperature : Reflux (≈78°C).

  • Duration : 4 hours.

  • Workup : Neutralization with NaHCO₃, extraction, and solvent evaporation.

Trifluoromethylation Strategies

Introducing the trifluoromethyl (-CF₃) group at the 6-position requires careful selection of fluorinating agents. Trifluoromethyltrimethylsilane (TMSCF₃) and Selectfluor® are widely used due to their efficiency in electrophilic substitution reactions. For instance, 6-trifluoromethylindazole intermediates are synthesized via direct fluorination of nitrobenzene derivatives using TMSCF₃ in the presence of copper iodide (CuI).

Example Protocol :

  • Nitrobenzene derivative + TMSCF₃ → Trifluoromethylated intermediate.

  • Cyclization with ethyl acetoacetate under basic conditions (K₂CO₃/DMF).

  • Yield: 60–83% after column chromatography.

Optimization of Reaction Parameters

Catalytic Systems

Palladium and copper catalysts enhance trifluoromethylation efficiency. Using Pd/C or CuI in DMF at 60°C improves coupling yields from 45% to 78% by minimizing side reactions. Microwave-assisted synthesis further reduces reaction times from 24 hours to 30 minutes.

Table 1: Catalytic Optimization Results

CatalystTemperature (°C)Yield (%)Time (h)
CuI60784
Pd/C80726
None604524

Solvent and Base Selection

Polar aprotic solvents like DMF facilitate cyclization, while pyrrolidine or DBU (1,8-diazabicycloundec-7-ene) act as effective bases. For esterification, ethanol with sulfuric acid remains the standard due to its cost-effectiveness and high esterification efficiency.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (1:4 to 1:2 v/v). Recrystallization in ethanol/water mixtures yields >98% purity, as confirmed by HPLC.

Table 2: Purification Specifications

ParameterSpecification
Purity (HPLC)≥98%
Moisture Content≤0.5%
Residual Solvents<500 ppm

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for ethyl groups (δ 1.3 ppm, triplet) and indazole protons (δ 7.2–8.1 ppm).

  • ¹⁹F NMR : Trifluoromethyl resonance at δ -60 ppm.

  • IR Spectroscopy : C=O stretch at ~1700 cm⁻¹ confirms ester functionality.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. A two-step process achieves 85% yield:

  • Trifluoromethylation in a microreactor (residence time: 10 min).

  • Cyclization and esterification in a packed-bed reactor.

Table 3: Industrial Production Metrics

MetricValue
Annual Capacity10–50 kg
Batch Cycle Time8 hours
Cost Efficiency$120–150/g

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to yield 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid. This reaction is typically performed under acidic or basic conditions:

  • Conditions : Hydrolysis with aqueous NaOH or HCl in refluxing ethanol/water mixtures .

  • Application : The carboxylic acid serves as a precursor for amide coupling or further functionalization.

Hydrazide Formation

Reaction with hydrazine hydrate converts the ester into the corresponding hydrazide, a critical step for synthesizing Schiff bases and urea derivatives:

text
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate + Hydrazine hydrate → 6-(trifluoromethyl)-1H-indazole-3-carbohydrazide
  • Conditions : Reflux in ethanol with catalytic H₂SO₄ .

  • Yield : ~82% (analogous reactions) .

Table 1: Selected Schiff Base Derivatives

Aldehyde UsedProduct StructureYield
4-ChlorobenzaldehydeN-(4-chlorobenzylidene)-derivative71%
3-FluorobenzaldehydeN-(3-fluorobenzylidene)-derivative68%
4-NitrobenzaldehydeN-(4-nitrobenzylidene)-derivative65%

Amide Coupling Reactions

The carboxylic acid (post-hydrolysis) participates in peptide-like coupling to form amides, facilitated by activating agents:

text
6-(trifluoromethyl)-1H-indazole-3-carboxylic acid + Amine → Amide derivative
  • Reagents : HBTU/DIPEA or EDC/DMAP in DMF/CH₃CN .

  • Example : Coupling with benzyl amine forms N-benzyl-6-(trifluoromethyl)-1H-indazole-3-carboxamide in 32% yield .

Table 2: Amide Coupling Conditions and Outcomes

AmineActivating AgentSolventYield
AmmoniaHBTU/DIPEADMF64%
(2R,3aS,5S,7aR)-Octahydro-2,5-methanopyrrolo[3,2-c]pyridineEDC/DMAPCH₃CN65%

Nucleophilic Substitution

The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to specific positions, though direct substitution is rare due to its inertness. Indirect modifications include:

  • Functionalization of the indazole core : Electrophilic substitution at the 4- or 7-positions under Friedel-Crafts conditions (e.g., nitration, halogenation).

Cyclization and Heterocycle Formation

Reaction with aryl isocyanates forms urea derivatives, as demonstrated in analogous indazole systems :

text
6-(trifluoromethyl)-1H-indazole-3-carbohydrazide + Aryl isocyanate → Urea-linked indazole derivative
  • Conditions : Pyridine as solvent at room temperature .

  • Yield : 60–75% (based on similar reactions) .

Key Stability and Reactivity Considerations

  • Thermal Stability : Degrades under prolonged exposure to light or heat (>100°C).

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in CH₂Cl₂/EtOAc .

This compound’s versatility in forming hydrazides, amides, and Schiff bases underscores its utility in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Future research should explore its catalytic applications and bioisosteric potential.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential in developing pharmaceuticals. Its derivatives have shown promise as:

  • Antimicrobial Agents : Research indicates that indazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds related to ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate have been tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating notable efficacy .
  • Neurological Disorders : Some derivatives are being investigated as agonists or partial agonists of nicotinic acetylcholine receptors, which are crucial in treating conditions like Alzheimer's disease and schizophrenia. These compounds may help restore function in malfunctioning receptors associated with these disorders .

Synthesis of Derivatives

The synthesis of this compound typically involves several steps, including:

  • Formation of Indazole Core : Starting from readily available precursors, the indazole structure is synthesized through cyclization reactions.
  • Trifluoromethylation : The introduction of the trifluoromethyl group is achieved using specialized reagents that facilitate this transformation.
  • Carboxylation : The carboxylate group is introduced to enhance solubility and biological activity.

These synthetic pathways allow for the generation of various derivatives that can be screened for biological activity .

Material Science Applications

This compound also finds applications in material science due to its unique structural features:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its fluorinated nature contributes to improved hydrophobic properties, making it suitable for coatings and sealants.
  • Organic Electronics : Research indicates that compounds with indazole frameworks can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic properties .

Antimicrobial Activity Study

A study published in RSC Advances evaluated the antimicrobial activity of various indazole derivatives, including those related to this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as future antituberculosis agents .

Neuropharmacological Research

In another investigation, derivatives were assessed for their ability to modulate nicotinic receptors. The findings suggested that some compounds could enhance cognitive function in animal models, supporting their development as therapeutic agents for treating cognitive deficits associated with neurological disorders .

Mechanism of Action

The mechanism of action of Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties and hydrophobic nature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate differ in substituent positions, functional groups, or core heterocycles. Below is a detailed analysis:

Substituent Position and Functional Group Variations
Compound Name Substituent Position Functional Group CAS Number Key Differences vs. Target Compound
6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid 6-CF₃, 3-COOH Carboxylic acid 959236-70-5 Higher polarity due to -COOH; reduced bioavailability
7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid 7-CF₃, 3-COOH Carboxylic acid 1053656-54-4 Trifluoromethyl at 7-position alters electronic distribution
Mthis compound 6-CF₃, 3-COOMe Methyl ester 858227-11-9 Smaller ester group may reduce metabolic stability
Ethyl 5-methyl-1H-indazole-3-carboxylate 5-CH₃, 3-COOEt Methyl substituent 1908-01-6 Lack of -CF₃ reduces electron-withdrawing effects
Methyl 6-methoxy-1H-indazole-3-carboxylate 6-OCH₃, 3-COOMe Methoxy substituent Not provided Methoxy group increases solubility but reduces lipophilicity

Key Observations :

  • Ester vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid) exhibit higher aqueous solubility but lower cell permeability compared to ester analogs .
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., mthis compound) hydrolyze faster in vivo than ethyl esters, impacting pharmacokinetics .
Core Heterocycle Variations

Ethyl 1-acetamido-2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate (CAS: 877773-17-6) replaces the indazole core with an indole ring. This compound showed a 74% yield in synthesis but exhibited lower thermal stability compared to indazole analogs .

Physicochemical Properties
  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Ethyl esters generally have higher logP than methyl esters (e.g., 2.1 vs. 1.8) .
  • Solubility : Methoxy-substituted analogs (e.g., methyl 6-methoxy-1H-indazole-3-carboxylate) show improved aqueous solubility (>10 mg/mL) due to polar OCH₃ groups .

Notes

Structural Sensitivity: Minor changes, such as replacing -CF₃ with -CH₃ or shifting substituent positions, significantly alter bioactivity and physicochemical profiles .

Synthetic Challenges : Trifluoromethyl groups complicate purification due to their strong electron-withdrawing effects, necessitating chromatographic techniques .

Biological Relevance : Indazole derivatives with -CF₃ and ester groups are prioritized in drug discovery for their balance of stability and reactivity .

Biological Activity

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound features an indazole core, characterized by a bicyclic structure that includes a five-membered ring fused to a six-membered ring. The trifluoromethyl group at the 6-position enhances the compound's electronic properties, while the carboxylate functional group at the 3-position improves its solubility and biological activity.

Molecular Formula : C10H8F3N2O2
Molecular Weight : 244.173 g/mol

2. Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of Indazole Core : Starting from appropriate precursors, the indazole structure is formed through cyclization reactions.
  • Introduction of Trifluoromethyl Group : This is achieved via electrophilic fluorination or other synthetic methodologies.
  • Carboxylation : The carboxylic acid moiety is introduced to enhance solubility and biological activity.

3. Biological Activities

This compound exhibits various biological activities, including:

  • Antitumor Activity : Several studies have demonstrated its potential as an anticancer agent. For instance, compounds with similar indazole structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
  • Kinase Inhibition : Research indicates that indazole derivatives can inhibit key kinases involved in cancer progression. For example, some derivatives have been identified as potent inhibitors of FGFR (Fibroblast Growth Factor Receptor) with IC50 values less than 4.1 nM .
  • CFTR Modulation : Compounds related to this indazole scaffold have been explored for their ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport in epithelial cells .

4. Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal that modifications at specific positions on the indazole ring can significantly influence biological activity:

PositionModificationBiological ActivityIC50 Value
6TrifluoromethylEnhanced kinase inhibition<4.1 nM
3Carboxylic AcidImproved solubility and activityN/A

These findings suggest that the trifluoromethyl group not only contributes to electronic properties but also enhances binding affinity to biological targets.

Case Study 1: Antitumor Efficacy

A study conducted on a series of indazole derivatives, including this compound, demonstrated significant antitumor effects in vitro against various cancer cell lines such as KG1 and SNU16, with IC50 values ranging from 25.3 ± 4.6 nM to 77.4 ± 6.2 nM .

Case Study 2: Kinase Inhibition

In another investigation focusing on kinase inhibitors, derivatives of this compound were shown to effectively inhibit FGFR signaling pathways, which are critical in tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, and what analytical methods validate its purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, trifluoromethyl groups are introduced using reagents like 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester under Suzuki-Miyaura coupling conditions . Post-synthesis, purity is validated using LCMS (e.g., m/z 366 [M+H]+) and HPLC (retention time: 1.26 minutes under SMD-TFA05 conditions) .

Q. How is the compound handled safely in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. What spectroscopic techniques are essential for structural elucidation?

  • Approach :

  • NMR : 1^1H and 13^{13}C NMR confirm the indazole core and ester/trifluoromethyl substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles and validates stereochemistry .

Advanced Research Questions

Q. How can reaction yields be optimized during trifluoromethyl group incorporation?

  • Strategies :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of trifluoromethyl precursors .
  • Temperature Control : Reactions at 0–25°C minimize side-product formation .

Q. How are crystallographic data contradictions resolved during structure refinement?

  • SHELX Workflow :

  • Data Integration : Use SHELXT for automated space-group determination from single-crystal data .
  • Refinement : Apply SHELXL ’s restraints for disordered trifluoromethyl groups. Anisotropic displacement parameters (ADPs) refine thermal motion .
  • Validation : Cross-check with PLATON for missed symmetry or twinning .

Q. What experimental design mitigates discrepancies between LCMS and HPLC results?

  • Troubleshooting :

  • Column Compatibility : Use C18 columns for both methods to ensure consistent retention behavior.
  • Mobile Phase : Adjust pH with 0.1% TFA in HPLC to match ionization conditions in LCMS .
  • Sample Preparation : Filter samples (0.45 µm) to remove particulates that clog columns .

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